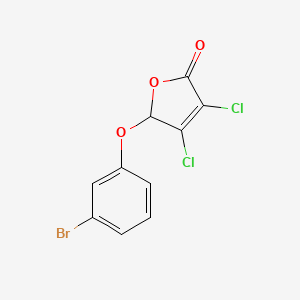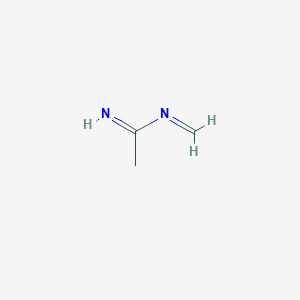
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a hydroxyprop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile typically involves the reaction of cyclohexylthiol with an appropriate propenenitrile derivative under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic addition to the propenenitrile. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: TsCl, base (e.g., pyridine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Tosylates, other substituted derivatives
Scientific Research Applications
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use in the development of bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including diabetes and cancer.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity can be harnessed to create polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfanyl group can influence its binding affinity and specificity, while the nitrile and hydroxy groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)-3-hydroxyprop-2-enenitrile
- 2-(Methylsulfanyl)-3-hydroxyprop-2-enenitrile
- 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enamide
Uniqueness
2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile is unique due to the presence of the cyclohexylsulfanyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, influencing its reactivity and potential applications. The cyclohexyl group provides bulkiness, which can affect the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
345581-26-2 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C9H13NOS/c10-6-9(7-11)12-8-4-2-1-3-5-8/h7-8,11H,1-5H2 |
InChI Key |
LWKKYTCDMAPOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC(=CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)

![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)







![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)

